2,3-二氢-1-苯并呋喃-3-基甲胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

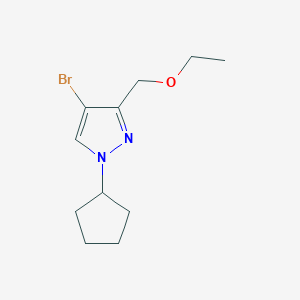

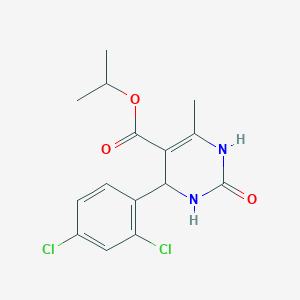

2,3-Dihydro-1-benzofuran-3-ylmethanamine is a chemical compound with the molecular formula C9H11NO and a molecular weight of 149.193 . It is also known by its CAS number 111191-88-9 .

Synthesis Analysis

The synthesis of 2,3-disubstituted benzofurans, which are structurally related to 2,3-Dihydro-1-benzofuran-3-ylmethanamine, can be completed by a one-step reaction. This involves coupling-cyclizing o-iodophenol with a terminal alkyne in the presence of a powder of potassium fluoride doped alumina in the presence of a mixture of palladium in the form of powder, cuprous iodide, and triphenylphosphine .Molecular Structure Analysis

The molecular structure of 2,3-Dihydro-1-benzofuran-3-ylmethanamine can be viewed as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms and the chemical bonds that hold the atoms together .Chemical Reactions Analysis

A novel approach to the synthesis of naphtho[1,2-b]benzofuran derivatives, which are structurally related to 2,3-Dihydro-1-benzofuran-3-ylmethanamine, was developed based on the photochemical reaction of 2,3-disubstituted benzofurans. The studied process includes the photocyclization of the hexatriene system and subsequent aromatization of the benzene ring via elimination of a water molecule .科学研究应用

新颖的合成途径

2,3-二氢-1-苯并呋喃-3-基甲胺及其衍生物在科学研究中已得到探索,用于合成和应用于创建具有独特性质的生物活性化合物和材料。一项研究详细介绍了一种钯催化的反应,该反应提供了一种新颖且有效的方法,通过三键的双重插入来生成苯并呋喃衍生物,产物具有良好的选择性和产率(Luo & Wu, 2011)。这突出了该化合物在合成复杂有机分子中的潜力。

多样性定向合成

苯并呋喃的结构基序(包括 2,3-二氢-1-苯并呋喃-3-基甲胺)是众多生物活性天然和合成化合物(包括已批准的药物)中的关键成分。已经开发出用于制备基于苯并呋喃支架的库的高效合成方案,从而合成具有显着分子量和物理化学性质的先导样化合物(Qin et al., 2017)。这种方法对于药物发现和新疗法的开发至关重要。

潜在抗肿瘤剂

合成了一系列与 2,3-二氢-1-苯并呋喃-3-基甲胺相关的二氢苯并呋喃木脂素,并对其抗癌活性进行了评估。这些化合物对白血病和乳腺癌细胞系表现出有希望的活性,某些衍生物在低浓度下显示出显着的生长抑制。这表明这些化合物作为抗有丝分裂和抗肿瘤剂的潜力(Pieters et al., 1999)。

电子和材料性质

带有源自苯并呋喃化合物的查耳酮侧基的甲基丙烯酸酯聚合物表现出独特的介电和热性质。这对材料科学有影响,特别是在开发具有特定电子特性的新材料方面(Çelik & Coskun, 2018)。

抗增殖和 ADME 特性

含有苯并呋喃结构的新型喹啉衍生物对癌细胞的抗增殖潜力突出了苯并呋喃衍生物的治疗相关性。这些化合物不仅对各种癌细胞系表现出显着的抑制作用,而且还表现出良好的 ADME 特性,使其成为癌症治疗的潜在候选物(Santoshkumar S. et al., 2016)。

未来方向

While specific future directions for 2,3-Dihydro-1-benzofuran-3-ylmethanamine are not available, benzofuran compounds in general have attracted attention due to their strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . This suggests potential future research directions in exploring the therapeutic applications of these compounds.

作用机制

Target of Action

It is known that benzofuran derivatives, which this compound is a part of, have a wide array of biological activities and are considered a privileged structure in drug discovery . They have been found to be efficient antimicrobial agents .

Mode of Action

Benzofuran derivatives have been reported to interact with various biological targets, leading to their antimicrobial activity

Biochemical Pathways

Given the antimicrobial properties of benzofuran derivatives , it can be inferred that this compound may interfere with the biochemical pathways essential for the survival and replication of microbes. More research is required to identify the specific pathways affected.

Result of Action

Given the antimicrobial properties of benzofuran derivatives , it can be inferred that this compound may lead to the inhibition of microbial growth or killing of microbes

属性

IUPAC Name |

2,3-dihydro-1-benzofuran-3-ylmethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,7H,5-6,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUVYUJQJHJGINF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2O1)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dihydro-1-benzofuran-3-ylmethanamine | |

CAS RN |

111191-88-9 |

Source

|

| Record name | 2,3-dihydro-1-benzofuran-3-ylmethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Fluoro-4-pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B2993802.png)

![N-cyclopentyl-2-[3-(2-methylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2993804.png)

![2-(ethylthio)-N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2993805.png)

![8-isobutyl-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2993810.png)

![6-cyclopropyl-1-(1,1-dioxidotetrahydro-3-thienyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2993811.png)

![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B2993815.png)

![4-butyl-1-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2993817.png)